N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine
Description
Hydrogen Atom Transfer Mechanism
The primary amine group (-NH-) adjacent to the cyclohexyl substituent serves as the dominant site for hydrogen donation. Upon reaction with ROO- , CPPD forms a delocalized aminyl radical stabilized by conjugation with the aromatic ring and cyclohexyl group’s inductive effects. This stabilization reduces the activation energy for hydrogen transfer, enabling rapid quenching of propagating radicals.
Steric and Electronic Effects on Scavenging Efficiency
The cyclohexyl group’s bulky structure imposes steric hindrance, shielding the active amine site from premature oxidation while allowing selective interaction with peroxyl radicals. Density functional theory (DFT) simulations indicate that the phenyl ring’s electron-donating character lowers the ionization potential (IP) of CPPD to 8.2 eV, enhancing its electron-richness and radical affinity.
Properties
CAS No. |
24528-50-5 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H22N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,19H2 |
InChI Key |
KZNDXCVEWRZEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 0.15 | 95 |
| Toluene | 2.4 | 0.08 | 88 |
| DCM | 8.9 | 0.12 | 92 |
Polar protic solvents like methanol favor ionic intermediates, accelerating quinoneimine-based routes. Nonpolar solvents (toluene) suit radical-inhibited pathways in direct amination.
Temperature Profiling
- Quinoneimine Method : Optimal at 30°C; >50°C degrades quinoneimine to benzoquinone.
- Direct Amination : Requires 80°C for complete conversion; lower temperatures stall at <60% yield.
Industrial Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and minimize byproducts. Key industrial parameters include:
- Residence Time : 2–4 hours for quinoneimine method vs. 6–8 hours for direct amination.
- Catalyst Recycling : Palladium catalysts are recovered via filtration, reducing costs by 20–30%.
Challenges and Limitations
- Byproduct Formation : Over-amination generates N,N-dicyclohexyl derivatives, necessitating rigorous chromatography.
- Oxidative Degradation : Residual oxygen in reactors oxidizes amines to nitrosamines, mitigated by nitrogen sparging.
- Environmental Impact : Methanol recovery systems are mandatory to meet volatile organic compound (VOC) regulations.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an antioxidant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on cellular processes and histamine release.
Medicine: Investigated for its potential use in dermatological applications due to its sensitizing properties.
Industry: Widely used in the rubber industry to enhance the durability and lifespan of rubber products
Mechanism of Action
The compound exerts its effects primarily through the inhibition of oxidative processes. It acts as an antioxidant by scavenging free radicals and preventing the oxidative degradation of materials. In biological systems, it can increase histamine release and modulate cell-mediated immunity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity and Stability
Key Compounds:
*Calculated based on molecular formula.
Key Findings :
- Steric Effects: The cyclohexyl group in the target compound provides greater steric hindrance than linear alkyl chains (e.g., 6PPD) or smaller substituents (e.g., isopropyl in IPPD), enhancing thermal stability but reducing solubility in nonpolar media .
- Electron Donation : The phenyl group stabilizes radical intermediates via resonance, while cyclohexyl groups lack conjugation, relying on steric protection. This contrasts with DPPD, where dual phenyl groups enable rapid electron delocalization but accelerate dehydrogenation .
Corrosion Inhibition Efficiency
Key Compounds:
Key Findings :
- Substituent Polarity: Chloro and methoxy groups in benzylidene derivatives (e.g., K2) enhance adsorption on mild steel via polar interactions, whereas the nonpolar cyclohexyl group may reduce surface coverage .
- Steric Limitations : The bulky cyclohexyl group could hinder close contact with metal surfaces, reducing inhibition efficiency compared to planar benzylidene analogs .
Environmental and Health Impact
- 6PPD and 7PPD: Frequently detected in urban runoff and tap water, with 6PPD-quinone implicated in aquatic toxicity .
- Target Compound: Limited environmental monitoring data; its higher molecular weight and cyclohexyl group suggest lower volatility but unknown persistence .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N¹-cyclohexyl-N¹-phenylbenzene-1,4-diamine, and how are reaction conditions optimized for yield and purity?
- The synthesis typically involves coupling 1,4-phenylenediamine with cyclohexyl and phenyl groups under catalytic conditions. A common method uses Ullmann-type coupling or nucleophilic substitution, requiring precise stoichiometric ratios of reactants (e.g., cyclohexyl halides and aryl amines). Reaction optimization involves temperature control (80–120°C), inert atmospheres, and catalysts like Cu(I) or Pd-based complexes . Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (m/z 266.38 for C₁₈H₂₂N₂) and fragmentation patterns .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and dihedral angles, validated using software like SHELXL .
Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?
- The compound is a solid at room temperature (melting point ~120–125°C) with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under oxidative conditions reveal susceptibility to quinone formation, necessitating storage under inert atmospheres .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis lead to byproducts, and how can these be mitigated?
- Common byproducts include N-monosubstituted derivatives (e.g., N-cyclohexyl-1,4-phenylenediamine) due to incomplete substitution. Kinetic studies suggest using excess aryl halide and slow reagent addition to favor disubstitution. Advanced monitoring tools (e.g., in-situ FTIR or HPLC) track reaction progress .
Q. What computational methods are employed to predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict redox behavior (e.g., oxidation to quinones) .
- Molecular Docking: Screens binding affinity with proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
- Molecular Dynamics (MD): Simulates solvent interactions to optimize solubility for biological assays .
Q. What contradictions exist in crystallographic data for this compound, and how are they resolved?
- Discrepancies in torsional angles (e.g., cyclohexyl vs. phenyl ring orientation) arise from polymorphism or disorder in crystal lattices. Refinement strategies in SHELXL or ORTEP-III include occupancy factor adjustments and hydrogen-bonding network analysis .
Q. How does the compound’s degradation under environmental or biological conditions impact its application in materials science?
- Oxidative degradation produces PPD-quinones (e.g., via cytochrome P450 enzymes), which are electrophilic and may form covalent adducts with biomolecules. Stability enhancements involve steric hindrance (e.g., bulky substituents) or antioxidant additives .
Q. What advanced spectroscopic techniques elucidate its dynamic behavior in solution (e.g., tautomerism or aggregation)?
- Variable-Temperature NMR (VT-NMR): Detects conformational changes (e.g., cyclohexyl chair-flipping) by tracking signal splitting at low temperatures .
- Dynamic Light Scattering (DLS): Monitors aggregation in solvents, critical for nanoparticle synthesis applications .
Methodological Considerations
-
Crystallography Workflow:
-
Degradation Analysis:
-
Safety Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
